1-Benzyl-1H-indole-5-carboxamidine
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Overview
Description
1-Benzyl-1H-indole-5-carboxamidine is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry . The unique structure of this compound allows it to interact with multiple biological targets, contributing to its diverse applications in scientific research.
Preparation Methods
The synthesis of 1-Benzyl-1H-indole-5-carboxamidine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
1-Benzyl-1H-indole-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Scientific Research Applications
1-Benzyl-1H-indole-5-carboxamidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indole-5-carboxamidine involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzyl-1H-indole-5-carboxamidine can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
1-Benzyl-1H-imidazole-5-carboxamide: Exhibits significant biological activities, including receptor agonism and antidiabetic effects. The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-benzylindole-5-carboximidamide |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-6-7-15-13(10-14)8-9-19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H3,17,18) |
InChI Key |
LHXHNJWJHADGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=N)N |
Origin of Product |
United States |
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